molecular formula C7H5BrClFO3S B13241386 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B13241386
M. Wt: 303.53 g/mol
InChI Key: CVFJUZQSXSPEAR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride ( 1935346-84-1) is a high-purity chemical building block with the molecular formula C7H5BrClFO3S and a molecular weight of 303.53 . This compound belongs to the class of aromatic sulfonyl fluorides, which are highly valuable in modern synthetic chemistry, particularly in the development of SuFEx (Sulfur Fluoride Exchange) click chemistry platforms. The presence of the sulfonyl fluoride group provides a specific reactivity handle for coupling reactions, allowing researchers to create more complex sulfonate-based structures efficiently. Furthermore, the strategically placed bromo and chloro substituents on the benzene ring offer additional sites for selective functionalization via cross-coupling and nucleophilic substitution reactions, making this reagent a versatile and multifunctional intermediate for constructing diverse compound libraries. It is ideal for applications in medicinal chemistry, chemical biology, and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H5BrClFO3S

Molecular Weight

303.53 g/mol

IUPAC Name

2-bromo-5-chloro-4-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C7H5BrClFO3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3

InChI Key

CVFJUZQSXSPEAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of 2-Bromo-5-chloro-4-methoxybenzene using sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition, particularly those involving sulfonyl fluoride-sensitive enzymes.

    Medicine: Investigated for potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions, halogen types, or sulfonyl functionalities:

Table 1: Key Properties of Target and Similar Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Sulfonyl Group
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride Not available C₇H₄BrClFO₃S 313.53 2-Br, 5-Cl, 4-OCH₃, 1-SO₂F Fluoride
4-Bromo-2-fluorobenzenesulfonyl chloride 216159-03-4 C₆H₃BrClFO₂S 297.41 4-Br, 2-F, 1-SO₂Cl Chloride
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 5-Br, 2-Cl, 1-SO₂Cl Chloride
5-Bromo-2-cyanobenzene-1-sulfonyl chloride 1257415-88-5 C₇H₃BrClNO₂S 280.53 5-Br, 2-CN, 1-SO₂Cl Chloride

Sources:

Key Observations :

Substituent Positions: The target compound has substituents at positions 1, 2, 4, and 5, creating steric and electronic effects distinct from analogs with substitutions at positions 2 and 5 only (e.g., 5-Bromo-2-chlorobenzene-1-sulfonyl chloride ).

Sulfonyl Group :

  • Sulfonyl fluorides (e.g., the target compound) exhibit greater hydrolytic stability than sulfonyl chlorides (e.g., CAS 81226-68-8 ), making them preferable for applications requiring prolonged stability in aqueous environments .
  • Sulfonyl chlorides are more reactive toward nucleophiles, which may limit their utility in biological systems compared to sulfonyl fluorides.

Halogen Diversity :

  • The combination of bromine and chlorine in the target compound contrasts with analogs like 4-Bromo-2-fluorobenzenesulfonyl chloride (Br and F) , where fluorine’s electronegativity may reduce ring activation for electrophilic substitution.

Research and Industrial Relevance

  • Medicinal Chemistry : Sulfonyl fluorides are emerging as alternatives to sulfonyl chlorides for covalent drug design due to their balance of reactivity and stability .
  • Materials Science: Methoxy-substituted sulfonyl fluorides may serve as monomers for sulfonated polymers with tailored thermal and ionic properties.

Biological Activity

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique substituents that enhance its reactivity and biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride is C₇H₅BrClFO₃S. The presence of the sulfonyl fluoride group significantly increases its electrophilicity, making it a valuable intermediate in various chemical reactions, particularly in biological systems.

Antimicrobial Activity

Research indicates that 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of Enterococcus faecium and Staphylococcus aureus, with growth inhibition zones measuring up to 17 mm .

Table 1: Antimicrobial Activity of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride

Bacterial StrainInhibition Zone (mm)
Enterococcus faecium17
Staphylococcus aureus8
Bacillus subtilis10

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colorectal (Caco-2, HCT-116) cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride

Cancer Cell LineIC50 (µM)
MCF-70.19 ± 0.04
MDA-MB-2310.23 ± 0.05
Caco-20.08 ± 0.01
HCT-1160.42 ± 0.07

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, including enzymes and proteins involved in critical biochemical pathways. This property enables it to act as both a reversible and irreversible inhibitor depending on the reaction conditions.

Case Studies

Several studies have highlighted the potential of sulfonamide derivatives, including 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride, in targeting oncogenic signaling pathways and inhibiting tumor growth:

  • Study on Colon Cancer : A study demonstrated that compounds similar to this sulfonamide exhibited significant antiproliferative activity against colon cancer cell lines, suggesting a promising avenue for therapeutic development .
  • Antibiofilm Activity : Research has shown that this compound can disrupt biofilm formation in bacterial cultures, indicating its potential use in treating biofilm-associated infections .

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